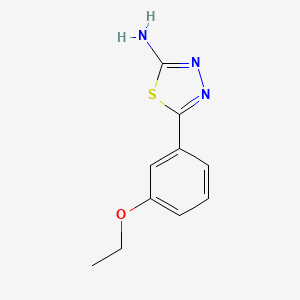![molecular formula C12H11FN2S B5873861 4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)
4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that incorporates both indole and thiazole moieties The indole nucleus is known for its presence in various bioactive compounds, while the thiazole ring is recognized for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the construction of the thiazole ring followed by the introduction of the indole moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the indole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, while the thiazole ring can interact with enzymes, leading to inhibition or activation of specific biological pathways. These interactions result in the modulation of cellular processes, contributing to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
- 4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]benzothiazole
- 4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]benzoxazole
Uniqueness: 4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is unique due to the specific combination of the indole and thiazole rings, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom further enhances its properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-ethyl-7-fluoro-2-methyl-[1,3]thiazolo[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2S/c1-3-15-10-5-4-8(13)6-9(10)11-12(15)16-7(2)14-11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRISUKBQJQWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C3=C1SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(13-THIAZOL-2-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5873801.png)
![2-methoxy-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5873808.png)
![4-(propan-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5873829.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)

![Benzothiazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B5873877.png)

![2-Methoxy-6-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B5873886.png)

![CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B5873902.png)
